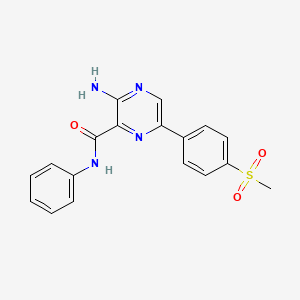
TAK-632
Übersicht
Beschreibung
TAK-632 ist ein potenter Pan-RAF-Kinase-Inhibitor, der ein erhebliches Potenzial in der Behandlung verschiedener Krebsarten, insbesondere des Melanoms, gezeigt hat. Er zielt auf die RAF-Kinasefamilie ab, die eine entscheidende Rolle im Mitogen-aktivierten Proteinkinase-Signalweg spielt, einem wichtigen Signalweg, der an Zellproliferation und -überleben beteiligt ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung verschiedener chemischer Zwischenprodukte beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung eines Schlüsselintermediats, das dann einer Reihe von Reaktionen unterzogen wird, darunter Halogenierung, nucleophile Substitution und Cyclisierung. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie gewonnen .
Industrielle Produktionsmethoden: In industrieller Umgebung umfasst die Produktion von this compound die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren und Durchflussanlagen, um konstante Reaktionsparameter zu gewährleisten. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigkeitschromatographie und Kernresonanzspektroskopie werden eingesetzt, um die Reinheit und Struktur des Endprodukts zu überprüfen .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als wertvolles Werkzeug für die Untersuchung der Kinaseinhibition und der Signaltransduktionswege.
Biologie: TAK-632 wird verwendet, um die Rolle von RAF-Kinasen bei der Zellproliferation und Apoptose zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Kinaseaktivität der RAF-Proteinfamilie, einschließlich B-RAF und C-RAF, hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert deren Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielmolekülen im Mitogen-aktivierten Proteinkinase-Signalweg. Diese Inhibition führt zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen .
Wirkmechanismus
- Mixed Lineage Kinase Domain-Like Protein (MLKL) : MLKL is the downstream effector of necroptosis. Phosphorylated MLKL oligomerizes and disrupts cell membranes, leading to cell rupture and release of cellular contents .
- TAK-632 inhibits RIPK1 and RIPK3 phosphorylation, thereby suppressing the release of inflammatory factors and slowing down the necroptotic process. By interfering with this pathway, it mitigates cell death .
- Necroptosis affects various diseases, including neurodegenerative, inflammatory, infectious, cardiovascular, and malignant conditions. This compound’s inhibition of RIPK1 and RIPK3 phosphorylation contributes to its therapeutic potential .
- Compound 42, derived from this compound, demonstrates better PK properties and efficacy in protecting mice from TNFα-induced hypothermia and death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
TAK-632 interacts with several enzymes and proteins, primarily within the RAF family of serine/threonine-specific protein kinases . It has shown inhibitory effects on CRAF, BRAF V600E, and BRAF WT, with IC50 values of 1.4, 2.4, and 8.3 nM respectively . This suggests that this compound can influence the activity of these enzymes, potentially altering the biochemical reactions they are involved in.
Cellular Effects
This compound has demonstrated significant antiproliferative effects on various cell types, particularly melanoma cells . It influences cell function by suppressing RAF activity in BRAF wild-type cells with minimal RAF paradoxical activation . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding interactions with biomolecules. It has been found to directly bind with RIPK1 and RIPK3, inhibiting their kinase activities . This suggests that this compound exerts its effects at the molecular level by modulating the activity of these key enzymes involved in necroptosis .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates potent antiproliferative effects on both NRAS-mutated melanoma cells and BRAF-mutated melanoma cells with acquired resistance to BRAF inhibitors . This indicates that this compound has long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins within the cell .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a SK-MEL-2 xenograft model, this compound exhibited potent antitumor efficacy when orally administered at 60 mg/kg or 120 mg/kg once daily for 21 days without severe toxicity . This suggests that the dosage of this compound can significantly impact its therapeutic effects.
Metabolic Pathways
This compound is involved in the MAPK pathway, a key metabolic pathway in cells . It interacts with enzymes such as CRAF, BRAF V600E, and BRAF WT, potentially affecting metabolic flux or metabolite levels within this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TAK-632 is synthesized through a multi-step process involving the coupling of various chemical intermediates. The synthesis typically starts with the preparation of a key intermediate, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Quality control measures such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to verify the purity and structure of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: TAK-632 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften zu ergeben.
Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Vemurafenib: Ein weiterer RAF-Inhibitor, der zur Behandlung von Melanomen eingesetzt wird.
Dabrafenib: Ein selektiver B-RAF-Inhibitor mit ähnlichen Anwendungen in der Krebstherapie.
Einzigartigkeit von TAK-632: this compound ist einzigartig in seiner Fähigkeit, mehrere RAF-Isoformen mit minimaler paradoxer Aktivierung zu hemmen, wodurch es sowohl gegen B-RAF- als auch gegen NRAS-mutierte Melanomzellen wirksam ist. Seine langsame Dissoziation von RAF-Kinasen trägt zu seinen potenten und anhaltenden inhibitorischen Wirkungen bei .
Eigenschaften
IUPAC Name |
N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKUJDRGJSAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Q1: What is TAK-632 and what is its primary target?
A1: this compound (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide) is a potent and selective pan-RAF kinase inhibitor. [, ] It targets all three isoforms of RAF kinases - ARAF, BRAF, and CRAF - both in their monomeric and dimeric forms. [, , ]
Q2: How does this compound interact with RAF kinases and what are the downstream effects of this interaction?
A2: this compound binds to the ATP-binding pocket of RAF kinases in a DFG-out conformation, inhibiting their kinase activity. [, , ] This binding prevents the phosphorylation of downstream signaling molecules, MEK and ERK, ultimately inhibiting the MAPK pathway which is often hyperactivated in cancer cells. [, ] Interestingly, while this compound induces RAF dimerization, it inhibits the kinase activity of the dimer, likely due to its slow dissociation rate (koff) from RAF. []
Q3: What is the significance of this compound's ability to inhibit both monomeric and dimeric RAF, especially in the context of cancer treatment?
A3: This is crucial because some BRAF inhibitors, while effective against BRAFV600E mutant melanoma, can paradoxically activate RAF in BRAF wild-type cells through RAF dimerization, leading to resistance. [, , , , ] this compound's ability to inhibit both forms positions it as a potential therapeutic option for cancers with NRAS mutations and BRAF inhibitor-resistant melanomas. [, ]
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A4: Research suggests that the 7-cyano group of this compound plays a critical role in its selectivity for RAF kinases over other kinases like VEGFR2. [] This group fits into a selectivity pocket within BRAF, enhancing its binding affinity. Additionally, the 3-(trifluoromethyl)phenyl acetamide moiety interacts with the hydrophobic back pocket of BRAF in the DFG-out conformation, further contributing to its inhibitory activity. [] Modifications to the carbamide group of this compound have led to analogues with enhanced potency and selectivity for RIPK3, another potential therapeutic target. []
Q5: Has this compound demonstrated efficacy in preclinical models?
A5: Yes, this compound has shown promising antitumor activity in preclinical studies. In both BRAFV600E and NRASQ61K xenograft models, this compound exhibited regressive tumor growth inhibition without significant toxicity. [] Furthermore, the combination of this compound with a MEK inhibitor demonstrated synergistic antiproliferative effects in NRAS-mutated melanoma cells and BRAF inhibitor-resistant melanoma cells. []
Q6: What are the potential clinical applications of this compound beyond cancer?
A6: Research has revealed that this compound and its analogues also act as potent inhibitors of necroptosis, a programmed cell death pathway, by targeting RIPK1 and RIPK3. [, ] This finding suggests potential therapeutic applications for this compound in treating inflammatory, infectious, and degenerative diseases where necroptosis plays a pathogenic role. [, , ]
Q7: What are the limitations of current research on this compound?
A7: While preclinical data appears promising, clinical trials are needed to determine the safety and efficacy of this compound in humans. [] Furthermore, although this compound shows a good safety profile in preclinical models, detailed toxicological studies are necessary to assess potential long-term effects. [] Finally, further research is needed to fully understand the complex mechanisms of action of this compound, particularly its interactions with different RAF isoforms and its impact on downstream signaling pathways in various cellular contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
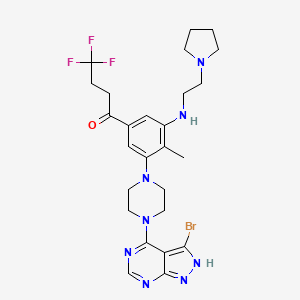
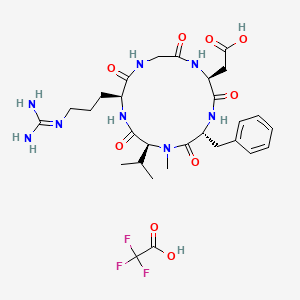



![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)
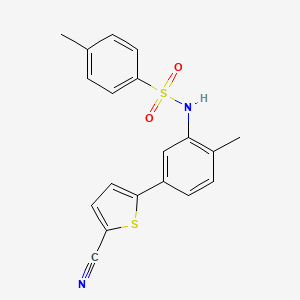
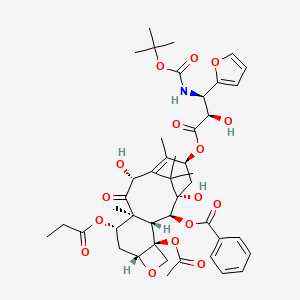
![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)


